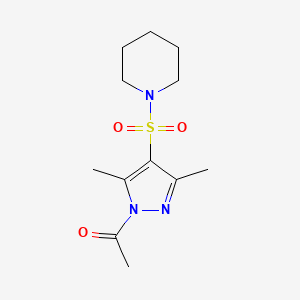

1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole” is a chemical compound. It’s a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of primary amines as substrates . A method for the preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines has been reported . This protocol utilizes no inorganic reagents and requires a short reaction time, mild conditions, and the use of structurally simple and commercially available starting reagents .Molecular Structure Analysis

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis

1-Cyanoacetyl-3,5-dimethylpyrazole is an effective cyanoacetylating agent and a new building block for the synthesis of heterocyclic compounds . It’s used in the preparation of the cyanoacetamide derivatives widely used in the synthesis of heterocyclic compounds .Scientific Research Applications

Green and Efficient Synthesis Protocols

A novel approach to synthesizing pyrano[2,3-c]pyrazole derivatives utilizing Fe3O4@SiO2@piperidinium benzene‐1,3‐disulfonate as a green and heterogeneous catalyst showcases an environmentally friendly method with advantages such as clean reaction, short reaction time, and good to excellent yield. This demonstrates the potential of using 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole derivatives in green chemistry applications (Ghorbani‐Vaghei et al., 2017).

Supramolecular Chemistry and Catalysis

Research into metallomacrocyclic Pd(II) complexes based on hybrid pyrazole sulfoxide/sulfone ligands contributes to supramolecular chemistry, exploring the effects of ligand structure on topology and interpenetration forms in two-dimensional layer polymers and three-dimensional networks. This indicates the utility of such compounds in designing new materials and catalysts (León et al., 2013).

Antimicrobial and Antioxidant Activities

The synthesis of acetoxysulfonamide pyrazole derivatives and their evaluation for antimicrobial and antioxidant activities illustrate the biological significance of these compounds. The chloro derivatives showed the most activity, indicating the potential for developing new antimicrobial agents (Hamada & Abdo, 2015).

Novel Sulfonamide Inhibitors

A series focusing on sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) underscores the therapeutic potential of these compounds. This body of work led to the identification of celecoxib, a potent and selective COX-2 inhibitor, highlighting the importance of pyrazole derivatives in medicinal chemistry (Penning et al., 1997).

Solvent-Free Synthesis Techniques

The development of a solvent-free one-pot cyclization and acetylation of chalcones to synthesize 1-acetyl pyrazoles demonstrates an advancement in synthetic methods, offering a more sustainable approach to chemical synthesis (Thirunarayanan & Sekar, 2016).

Future Directions

The future directions in the research and application of “1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole” and similar compounds could involve the development of new synthetic methodologies . The preparation of N-substituted pyrazoles from primary amines as a limiting reagent and source of N-substituent gives a wide variety of potential products that might be further functionalized .

Properties

IUPAC Name |

1-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3S/c1-9-12(10(2)15(13-9)11(3)16)19(17,18)14-7-5-4-6-8-14/h4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKQYOLYHXCVNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2578412.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2578415.png)

![4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2578422.png)

![N-(3-fluorophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2578424.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2578429.png)